(9Z-octadecenoyl) Coenzyme A (ammonium salt)
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Overview
Description
(9Z-octadecenoyl) Coenzyme A (ammonium salt) is a derivative of oleic acid, a monounsaturated fatty acid. This compound is a coenzyme A derivative, which plays a crucial role in various biochemical processes, particularly in lipid metabolism. It is commonly used in scientific research due to its involvement in fatty acid metabolism and its role as a substrate for various enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z-octadecenoyl) Coenzyme A (ammonium salt) typically involves the esterification of oleic acid with coenzyme A. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of oleic acid, followed by the addition of coenzyme A .
Industrial Production Methods
Industrial production of (9Z-octadecenoyl) Coenzyme A (ammonium salt) involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process is carried out in controlled environments to maintain the stability and quality of the product. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions
(9Z-octadecenoyl) Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, leading to the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (9Z-octadecenoyl) Coenzyme A, such as saturated fatty acyl-CoA and substituted acyl-CoA compounds .
Scientific Research Applications
(9Z-octadecenoyl) Coenzyme A (ammonium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of enzymes involved in fatty acid metabolism.
Biology: The compound is used to investigate the role of fatty acids in cellular processes and signaling pathways.
Medicine: Research on this compound helps in understanding metabolic disorders and developing therapeutic strategies for conditions like obesity and diabetes.
Industry: It is used in the production of bioactive lipids and as a standard in lipidomics studies.
Mechanism of Action
The mechanism of action of (9Z-octadecenoyl) Coenzyme A (ammonium salt) involves its role as a substrate for various enzymes. It participates in the β-oxidation pathway, where it is broken down to produce energy. The compound also acts as a precursor for the synthesis of complex lipids and plays a role in regulating gene expression through its interaction with nuclear receptors .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Coenzyme A: A saturated fatty acyl-CoA derivative.
Stearoyl Coenzyme A: Another saturated fatty acyl-CoA derivative.
Linoleoyl Coenzyme A: A polyunsaturated fatty acyl-CoA derivative.
Uniqueness
(9Z-octadecenoyl) Coenzyme A (ammonium salt) is unique due to its monounsaturated nature, which allows it to participate in specific biochemical pathways that saturated and polyunsaturated derivatives cannot. Its role in lipid metabolism and signaling makes it a valuable compound for research in various fields .
Properties
Molecular Formula |
C39H77N10O17P3S |
---|---|
Molecular Weight |
1083.1 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C39H68N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b12-11+;;; |
InChI Key |
NKHKRXKEDWPIOC-UECMSYGKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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